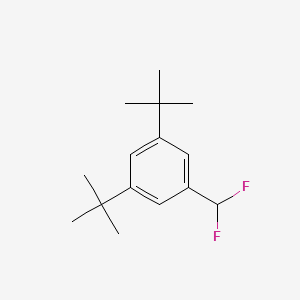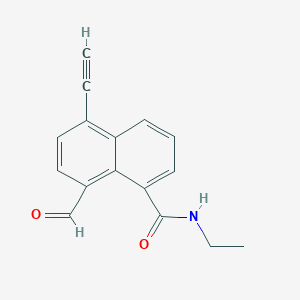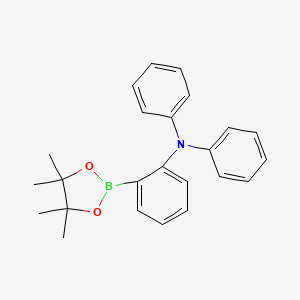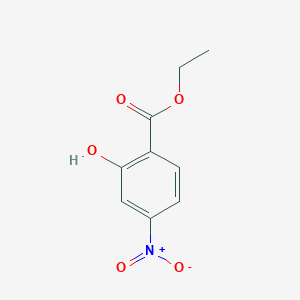
Rosuvastatin EP Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin EP Impurity A: , also known as S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt, is an impurity of Rosuvastatin. Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the synthesis of cholesterol. This impurity is often found in commercial preparations of Rosuvastatin and is monitored to ensure the purity and efficacy of the pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Rosuvastatin EP Impurity A involves several steps. One method includes the addition of a 5% lime acetate aqueous solution to an aqueous solution of a precursor compound under room temperature. The mixture is stirred for 30 minutes, followed by filtration and vacuum drying at 50°C to obtain the white solid impurity .
Industrial Production Methods: Industrial production methods for Rosuvastatin and its impurities typically involve total synthesis approaches or modifications of naturally occurring products. These processes often produce a range of organic substances, including impurities, which are controlled and monitored during manufacturing and storage .
化学反応の分析
Types of Reactions: Rosuvastatin EP Impurity A undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions can lead to the formation of different degradation products, such as lactones and epoxides .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the formation of lactones.
Oxidation: Oxidative conditions can produce epoxide impurities, which have potential genotoxicity.
Photolytic Degradation: Exposure to light can cause photolytic degradation, resulting in various degradation products.
Major Products Formed: The major products formed from these reactions include hydroxy lactone impurities, dehydroxy lactone degradants, and epoxide impurities .
科学的研究の応用
Chemistry: Rosuvastatin EP Impurity A is used in analytical chemistry to develop and validate methods for the detection and quantification of impurities in pharmaceutical formulations. Techniques such as ultra-high-performance liquid chromatography (UHPLC) are employed to achieve chemo-selective analysis of Rosuvastatin and its impurities .
Biology and Medicine: In biological and medical research, this compound is studied to understand its potential effects on human health. This includes investigating its role in the stability and efficacy of Rosuvastatin as a cholesterol-lowering agent .
Industry: In the pharmaceutical industry, controlling and monitoring impurities like this compound is crucial for ensuring the quality and safety of Rosuvastatin products. This involves rigorous testing and validation of manufacturing processes .
作用機序
Rosuvastatin EP Impurity A, as an impurity of Rosuvastatin, does not have a direct mechanism of action. Rosuvastatin itself works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a decrease in cholesterol levels and an increase in the expression of LDL receptors on hepatocyte membranes .
類似化合物との比較
- Rosuvastatin EP Impurity B
- Rosuvastatin EP Impurity C
- Rosuvastatin EP Impurity D
Comparison: Rosuvastatin EP Impurity A is unique in its structure and formation compared to other impurities. While all these impurities are related to the degradation and synthesis of Rosuvastatin, each has distinct chemical properties and potential effects on the stability and efficacy of the pharmaceutical product .
Conclusion
This compound plays a significant role in the quality control of Rosuvastatin formulations. Understanding its preparation methods, chemical reactions, and scientific applications is essential for ensuring the safety and efficacy of Rosuvastatin as a cholesterol-lowering agent. Continuous research and monitoring are necessary to manage and mitigate the potential impacts of this impurity on human health.
特性
分子式 |
C25H33FN3NaO7S |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O7S.Na/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34;/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1 |
InChIキー |
SAJBJIWJMPHQAY-QKPRLWPNSA-M |
異性体SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


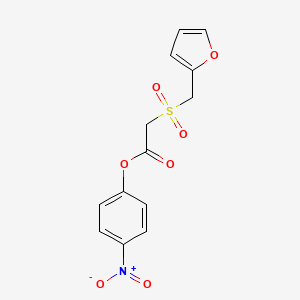
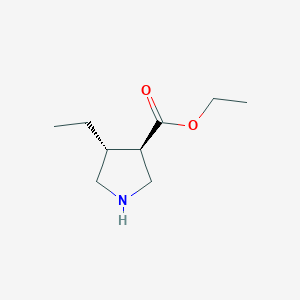
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
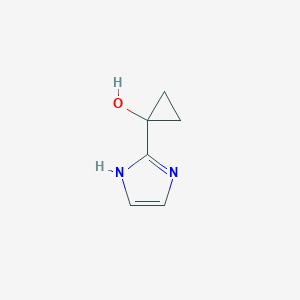
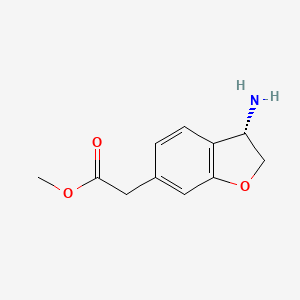
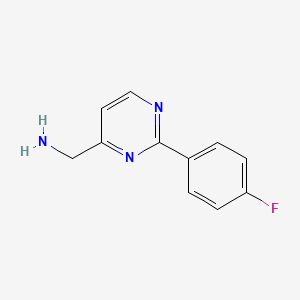
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)
